molecular formula C8H16O2 B6187516 rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans CAS No. 877930-81-9

rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans

Cat. No.: B6187516
CAS No.: 877930-81-9
M. Wt: 144.2
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Description

rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans is a stereoisomeric compound characterized by its two hydroxyl groups attached to a cyclohexane ring with two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans typically involves the hydrogenation of corresponding diketones or the reduction of diesters. One common method is the catalytic hydrogenation of 5,5-dimethylcyclohexane-1,3-dione using a palladium catalyst under hydrogen gas . Another approach involves the reduction of 5,5-dimethylcyclohexane-1,3-dicarboxylate using lithium aluminum hydride (LiAlH4) in anhydrous ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to achieve the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.

    Substitution: SOCl2 in pyridine or PBr3 in dichloromethane.

Major Products

    Oxidation: 5,5-dimethylcyclohexane-1,3-dione or 5,5-dimethylcyclohexane-1,3-dicarboxylic acid.

    Reduction: 5,5-dimethylcyclohexane.

    Substitution: 5,5-dimethylcyclohexane-1,3-dichloride or 5,5-dimethylcyclohexane-1,3-dibromide.

Mechanism of Action

The mechanism by which rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    cis-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol: Differing in the spatial arrangement of the hydroxyl groups.

    5,5-dimethylcyclohexane-1,3-dione: Lacking hydroxyl groups, with ketone functionalities instead.

    5,5-dimethylcyclohexane-1,3-dicarboxylic acid: Containing carboxylic acid groups instead of hydroxyl groups.

Uniqueness

rac-(1R,3R)-5,5-dimethylcyclohexane-1,3-diol, trans is unique due to its specific trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other related compounds.

Properties

CAS No.

877930-81-9

Molecular Formula

C8H16O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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